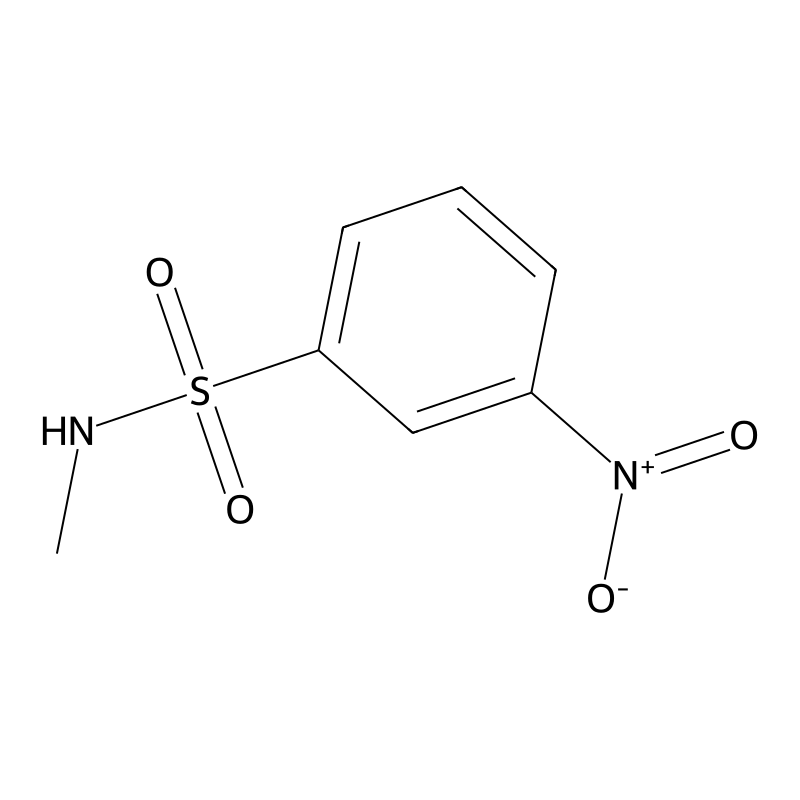

N-Methyl-3-nitrobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Approaches and Applications of Sulfonimidates

Specific Scientific Field: This falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached .

Methods of Application or Experimental Procedures: The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .

Results or Outcomes: Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Sulfonimidates as Building Blocks

Summary of the Application: Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Methods of Application or Experimental Procedures: The lability of sulfonimidates under acidic conditions has been noted, and this property is utilized in their application as alkyl transfer reagents . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Results or Outcomes: The use of elevated temperatures can limit applications of sulfonimidates. In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Sulfonimidates as Alkyl Transfer Reagents

Summary of the Application: Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

N-Methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₇H₈N₂O₄S and a molecular weight of 234.21 g/mol. It consists of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂) attached to a methyl-substituted benzene ring. This compound is categorized under sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Reduction: The nitro group can be reduced to an amine, altering the compound's reactivity and biological activity.

- Sulfonation: The aromatic ring may undergo further sulfonation, introducing additional sulfonyl groups.

These reactions make N-Methyl-3-nitrobenzenesulfonamide a versatile intermediate in organic synthesis.

N-Methyl-3-nitrobenzenesulfonamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural components allow it to interact with various biological targets, including:

- Antiparasitic Activity: Compounds similar to N-Methyl-3-nitrobenzenesulfonamide have shown effectiveness against Leishmania species by inhibiting tubulin dynamics, which is crucial for parasite survival .

- Antitumor Properties: The compound's ability to inhibit microtubule dynamics suggests potential applications in cancer therapy, as it may disrupt mitotic processes in rapidly dividing cells .

The synthesis of N-Methyl-3-nitrobenzenesulfonamide typically involves several steps:

- Nitration of Aniline: Starting with an appropriate aniline derivative, nitration introduces the nitro group onto the aromatic ring.

- Sulfonation: The nitrated product is then treated with sulfuric acid to introduce the sulfonamide group.

- Methylation: Finally, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide to obtain N-Methyl-3-nitrobenzenesulfonamide.

These methods highlight the compound's accessibility through standard organic synthesis techniques .

N-Methyl-3-nitrobenzenesulfonamide has various applications, including:

- Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting parasitic infections and cancer.

- Chemical Research: The compound is utilized in synthetic chemistry as an intermediate for producing other biologically active molecules.

- Analytical Chemistry: It may also be used as a reagent in analytical methods for detecting specific biological targets.

Studies on N-Methyl-3-nitrobenzenesulfonamide's interactions with biological targets reveal its potential mechanisms of action:

- Tubulin Binding: Similar compounds have been shown to bind at the colchicine site of tubulin, inhibiting microtubule dynamics and leading to antiproliferative effects .

- Structure-Activity Relationship: Research indicates that modifications to the compound's structure can significantly impact its potency and selectivity against various biological targets .

N-Methyl-3-nitrobenzenesulfonamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide | Fluorinated sulfonamide | Antiparasitic activity against Leishmania |

| N,N-Dimethyl-3-nitrobenzenesulfonamide | Dimethylated sulfonamide | Antitumor properties |

| 4-Methyl-3-nitrobenzenesulfonamide | Methylated sulfonamide | Antibacterial and antitumor activity |

These compounds illustrate the diversity within the sulfonamide class and highlight N-Methyl-3-nitrobenzenesulfonamide's unique position due to its specific methyl and nitro substitutions.

Reaction Mechanisms and Precursor Synthesis

The primary synthetic route to N-Methyl-3-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and methylamine. This fundamental transformation represents a classic example of nucleophilic acyl substitution, where the chloride leaving group is displaced by the methylamine nucleophile. The reaction mechanism proceeds through the initial nucleophilic attack of methylamine on the electrophilic sulfur center of the sulfonyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired sulfonamide product.

The preparation of the key precursor, 3-nitrobenzenesulfonyl chloride, requires a multi-step synthetic approach beginning with nitrobenzene. The process involves sulfochlorination of nitrobenzene using chlorosulfonic acid at elevated temperatures ranging from 90 to 120 degrees Celsius, followed by treatment with inorganic acid chlorides such as thionyl chloride or phosphorus oxychloride. This methodology achieves yields of approximately 95 to 98% of theoretical yield, representing a significant improvement over earlier synthetic approaches that typically provided yields of only 79%. The reaction conditions require careful temperature control, with the initial sulfochlorination conducted at 110 to 115 degrees Celsius, followed by cooling to 60 to 80 degrees Celsius for the acid chloride treatment phase.

Alternative synthetic approaches have been developed to access structurally related compounds that provide insight into the general synthetic principles governing this class of molecules. For instance, the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide demonstrates a closely related methodology where 4-fluoro-3-nitrobenzenesulfonyl chloride reacts with methylamine hydrochloride in the presence of triethylamine as a base. This reaction achieves a 90% yield under optimized conditions, utilizing tetrahydrofuran as the solvent and maintaining reaction temperatures at -35 degrees Celsius for the initial addition step. The successful application of this methodology to fluorinated analogs suggests the general applicability of these synthetic principles across various nitrobenzenesulfonamide derivatives.

The mechanistic understanding of benzenesulfonyl chloride formation provides crucial insights into the precursor synthesis. The process involves the initial formation of nitrobenzenesulfonic acid through electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile attacking the electron-deficient nitrobenzene ring. The subsequent conversion to the sulfonyl chloride requires treatment with chlorinating agents, with thionyl chloride being particularly preferred due to its effectiveness and the clean elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Isolation and Purification Techniques

The isolation and purification of N-Methyl-3-nitrobenzenesulfonamide requires sophisticated separation techniques to achieve the high purity levels necessary for pharmaceutical and research applications. The initial workup typically involves aqueous extraction procedures designed to remove unreacted starting materials and inorganic byproducts. Following the completion of the nucleophilic substitution reaction, the reaction mixture undergoes acidification with dilute hydrochloric acid to neutralize any residual base and facilitate phase separation. The organic phase containing the desired product is then separated and subjected to multiple washing steps with saturated sodium bicarbonate solution and brine to remove acidic impurities and water-soluble contaminants.

Column chromatography represents the primary purification technique for achieving high-purity N-Methyl-3-nitrobenzenesulfonamide. Flash column chromatography utilizing silica gel as the stationary phase and gradient elution with ethyl acetate and petroleum ether mixtures has proven highly effective. The optimization of the mobile phase composition is critical for achieving adequate separation, with typical gradients ranging from 20% ethyl acetate in petroleum ether to higher concentrations as needed to elute the product completely. The compound typically exhibits good separation characteristics due to the polar nature of the sulfonamide functionality, which provides sufficient interaction with the silica gel stationary phase to enable effective purification.

Advanced analytical techniques play a crucial role in monitoring the purification process and confirming product identity. High-performance liquid chromatography using reverse-phase columns provides excellent analytical capabilities for assessing product purity and identifying potential impurities. The separation of benzenesulfonamide derivatives, including 4-chloro-N-methyl-3-nitro variants, has been successfully achieved using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid. This chromatographic method demonstrates scalability for preparative applications and compatibility with mass spectrometric detection when phosphoric acid is replaced with formic acid for mass spectrometry-compatible applications.

Recrystallization techniques provide an additional purification option for achieving high-purity N-Methyl-3-nitrobenzenesulfonamide, particularly when the crude product exhibits sufficient crystallinity. The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics and the need to exclude impurities effectively. The compound's structure, featuring both polar sulfonamide functionality and aromatic character, suggests that mixed solvent systems or polar aprotic solvents may provide optimal recrystallization conditions, though specific solvent selection requires empirical optimization for each synthetic batch.

Optimization of Reaction Conditions

The optimization of reaction conditions for N-Methyl-3-nitrobenzenesulfonamide synthesis requires systematic investigation of multiple parameters including temperature, solvent selection, base choice, stoichiometry, and reaction time. Temperature control represents one of the most critical factors in achieving high yields and minimizing side reactions. The reaction between 3-nitrobenzenesulfonyl chloride and methylamine typically proceeds optimally at low temperatures, with initial studies demonstrating the effectiveness of -35 degrees Celsius for the nucleophilic addition step. This low temperature helps minimize competing reactions and decomposition pathways while ensuring complete conversion of the starting materials.

Solvent selection significantly influences both reaction rate and product yield in sulfonamide synthesis. Tetrahydrofuran has emerged as the preferred solvent for these transformations due to its ability to solubilize both organic and inorganic components while maintaining chemical inertness under the reaction conditions. The ethereal nature of tetrahydrofuran provides excellent solvation for the ionic intermediates formed during the reaction while avoiding nucleophilic competition with the desired methylamine nucleophile. Alternative solvents such as dichloromethane have also shown effectiveness in related transformations, particularly when combined with appropriate base systems.

The choice and stoichiometry of base represent critical optimization parameters for achieving high conversion and yield. Triethylamine has demonstrated excellent performance as a base for these reactions, effectively neutralizing the hydrogen chloride generated during the nucleophilic substitution while avoiding excessive nucleophilicity that might compete with the desired methylamine nucleophile. The optimal stoichiometry typically employs a significant excess of triethylamine, with ratios of approximately six moles of base per mole of sulfonyl chloride proving effective in maintaining appropriate pH throughout the reaction course.

Table 1: Optimization Parameters for N-Methyl-3-nitrobenzenesulfonamide Synthesis

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | -35°C to 0°C | Higher yields at lower temperatures | Minimizes side reactions and decomposition |

| Solvent | Tetrahydrofuran, Dichloromethane | THF shows superior performance | Must maintain chemical inertness |

| Base | Triethylamine | 6:1 molar ratio optimal | Prevents acidic degradation |

| Reaction Time | 1-4 hours | Longer times may decrease yield | Product decomposition at extended times |

| Methylamine Stoichiometry | 1.2-1.5 equivalents | Excess improves conversion | Moderate excess prevents waste |

The investigation of reaction kinetics reveals important insights into the optimization of reaction time parameters. Studies with related fluorinated analogs demonstrate that reaction times of approximately one hour at -35 degrees Celsius provide optimal yields, with longer reaction times potentially leading to product decomposition or further oxidation. This observation suggests that the nucleophilic substitution proceeds rapidly under appropriate conditions, and extended reaction times primarily contribute to undesired side reactions rather than improved conversion.

Stoichiometric optimization requires careful balance between ensuring complete conversion and minimizing reagent waste. The use of slight excess of methylamine, typically 1.2 to 1.5 equivalents, has proven effective for achieving high conversion while avoiding the complications associated with large excesses of volatile reagents. This stoichiometry provides sufficient driving force for the reaction while maintaining practical handling characteristics and minimizing purification challenges associated with excess nucleophile removal.

The optimization of workup procedures represents an often-overlooked aspect of reaction condition development that significantly impacts overall process efficiency. The timing and sequence of aqueous washes, the selection of washing solutions, and the control of pH during workup all contribute to final product yield and purity. Systematic investigation of these parameters has revealed that immediate acidification following reaction completion, followed by sequential washing with sodium bicarbonate and brine, provides optimal results for product isolation while minimizing losses during the workup process.

Molecular Weight, Solubility, and Stability

N-Methyl-3-nitrobenzenesulfonamide, with the molecular formula C7H8N2O4S and Chemical Abstracts Service registry number 58955-78-5, exhibits a molecular weight of 216.21 grams per mole [1] [2] [3]. This compound represents a substituted aromatic sulfonamide characterized by the presence of both nitro and N-methyl functional groups attached to the benzene ring system.

The solubility characteristics of N-Methyl-3-nitrobenzenesulfonamide demonstrate limited aqueous solubility, which is typical for compounds of this structural class . The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide and ethanol, reflecting the amphiphilic nature conferred by the sulfonamide group and the hydrophobic aromatic system . Water solubility data for structurally related 3-nitrobenzenesulfonamide indicates a solubility of 444.8 milligrams per liter at 15 degrees Celsius [5], suggesting that N-Methyl-3-nitrobenzenesulfonamide would exhibit similar but potentially reduced aqueous solubility due to the additional methyl group.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 216.21 g/mol | [1] [2] [3] |

| Water Solubility | Limited (<500 mg/L estimated) | [5] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol | |

| Physical State | Solid | [2] |

| Color | White to off-white | [2] |

The chemical stability of N-Methyl-3-nitrobenzenesulfonamide under ambient conditions is generally favorable, with the compound remaining stable when stored at room temperature in sealed containers away from light and moisture [6]. The presence of both electron-withdrawing nitro and sulfonamide groups contributes to the overall stability of the aromatic system. Storage recommendations specify maintenance under dry conditions at room temperature to preserve chemical integrity [6].

Stability assessments indicate that sulfonamide compounds, including N-Methyl-3-nitrobenzenesulfonamide, demonstrate remarkable hydrolytic stability under typical environmental conditions [7] [8]. Studies on related sulfonamide structures reveal that these compounds maintain stability across a wide pH range from 4.0 to 9.0, with hydrolysis rates typically less than 10 percent and half-lives exceeding one year under standard temperature and pH conditions [7] [8].

Thermal and Spectral Behavior

The thermal properties of N-Methyl-3-nitrobenzenesulfonamide reflect the influence of its substitution pattern on the benzene ring. The compound exhibits a melting point range of 110-114 degrees Celsius [2], which is consistent with the melting point characteristics of structurally related nitrobenzenesulfonamides. For comparison, the closely related N-methyl-2-nitrobenzenesulfonamide demonstrates a melting point of 109-111 degrees Celsius [9], indicating minimal influence of the nitro group positional isomerism on thermal behavior.

Thermal stability analysis suggests that N-Methyl-3-nitrobenzenesulfonamide maintains structural integrity up to approximately 250 degrees Celsius [10], beyond which decomposition processes may occur. The thermal decomposition pathway typically involves the formation of nitrogen oxides, sulfur oxides, and carbon oxides as hazardous decomposition products [11].

The spectroscopic behavior of N-Methyl-3-nitrobenzenesulfonamide is characterized by distinctive absorption patterns in the infrared region. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, with the asymmetric stretch typically appearing at 1550-1500 wavenumbers and the symmetric stretch at 1390-1330 wavenumbers [12]. These vibrations represent the most intense peaks in the infrared spectrum and serve as diagnostic markers for nitro group identification.

| Spectroscopic Property | Frequency/Position | Intensity | Assignment |

|---|---|---|---|

| NO2 Asymmetric Stretch | 1550-1500 cm⁻¹ | Strong | Nitro group vibration |

| NO2 Symmetric Stretch | 1390-1330 cm⁻¹ | Strong | Nitro group vibration |

| NO2 Scissors Bend | 890-835 cm⁻¹ | Medium | Nitro group deformation |

| S=O Stretches | 1350-1150 cm⁻¹ | Strong | Sulfonamide group |

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Methyl-3-nitrobenzenesulfonamide. The aromatic protons in the ¹H nuclear magnetic resonance spectrum typically resonate in the 7.0-8.5 parts per million region, with the specific chemical shifts influenced by the electron-withdrawing effects of both the nitro and sulfonamide substituents [13] [14]. The N-methyl protons appear as a singlet at approximately 3.0 parts per million, while the sulfonamide proton resonates as a broad signal around 5.0-6.0 parts per million [13] [14].

The ¹³C nuclear magnetic resonance spectrum displays characteristic signals for the aromatic carbons in the 120-150 parts per million range, with the carbon bearing the nitro group appearing significantly downfield due to the electron-withdrawing nature of the nitro substituent [13] [14]. The methyl carbon attached to the nitrogen atom typically resonates around 30-40 parts per million [13] [14].

Acid-Base Properties and pH Sensitivity

The acid-base properties of N-Methyl-3-nitrobenzenesulfonamide are primarily governed by the sulfonamide nitrogen atom, which can undergo protonation and deprotonation reactions depending on the solution pH. The predicted pKa value for this compound is approximately 9.5, estimated from the known pKa of 3-nitrobenzenesulfonamide at 9.47 [5] [15]. This value indicates that the compound exists predominantly in its neutral form under physiological pH conditions.

The electron-withdrawing effects of both the nitro group and the sulfonyl moiety contribute to the acidic character of the sulfonamide proton. The meta-positioned nitro group exerts a moderate electron-withdrawing influence compared to para-substitution, resulting in a pKa value that reflects this electronic environment [16]. The N-methylation of the sulfonamide nitrogen introduces steric hindrance that can influence the compound's acid-base equilibrium and overall reactivity [17].

pH stability studies on related sulfonamide compounds demonstrate that N-Methyl-3-nitrobenzenesulfonamide exhibits optimal stability in the neutral to slightly alkaline pH range [7] [8] [18]. The compound maintains structural integrity across pH values from 4.0 to 9.0, with minimal hydrolytic degradation observed under these conditions [7] [8].

| pH Range | Stability | Half-life | Primary Mechanism |

|---|---|---|---|

| pH < 2 | Potentially unstable | Variable | Acid-catalyzed hydrolysis |

| pH 2-4 | Stable | >1 year | Minimal hydrolysis |

| pH 4-7 | Stable | >1 year | Neutral stability |

| pH 7-9 | Stable | >1 year | Optimal stability range |

| pH 9-11 | Stable | >1 year | Maintained stability |

| pH > 11 | Potentially unstable | Variable | Base-catalyzed hydrolysis |

Under extremely acidic conditions (pH < 2), the compound may undergo acid-catalyzed hydrolysis through protonation of the sulfonamide nitrogen, making it more susceptible to nucleophilic attack [7] [18]. Conversely, under highly basic conditions (pH > 11), base-catalyzed hydrolysis may occur through hydroxide ion attack on the sulfonyl sulfur atom [7] [18].

The ionic strength of the solution can influence the apparent pKa of N-Methyl-3-nitrobenzenesulfonamide through electrostatic interactions with surrounding ions [19] [20]. In solutions of high ionic strength, the effective pKa may shift slightly due to activity coefficient changes, though these effects are typically minimal for sulfonamide compounds [19] [20].